molecular formula C7H8N4O2 B11660053 5-Amino-4-cyano-1-ethoxycarbonylpyrazole CAS No. 220131-58-8

5-Amino-4-cyano-1-ethoxycarbonylpyrazole

Cat. No.: B11660053
CAS No.: 220131-58-8
M. Wt: 180.16 g/mol
InChI Key: YTUIXXYRESZOKC-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-1-ethoxycarbonylpyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-1-ethoxycarbonylpyrazole can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with ethyl formate. This method typically requires refluxing the reactants in an appropriate solvent, such as ethanol, under controlled conditions .

Another method involves the transannulation of 5-alkoxyisoxazoles with malononitrile under iron (II) catalysis. This atom-economical domino method provides a versatile route to synthesize alkyl this compound derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The choice of solvents and purification techniques, such as crystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyano-1-ethoxycarbonylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolopyrimidines, and other heterocyclic compounds. These products often exhibit enhanced biological or chemical properties, making them valuable in research and industry .

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-1-ethoxycarbonylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with receptors, modulating their signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-cyano-1-methylpyrazole
  • 5-Amino-4-cyano-1-phenylpyrazole
  • 5-Amino-4-cyano-1-benzylpyrazole

Uniqueness

5-Amino-4-cyano-1-ethoxycarbonylpyrazole is unique due to its ethoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable scaffold for the design of novel molecules .

Properties

CAS No.

220131-58-8

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 5-amino-4-cyanopyrazole-1-carboxylate

InChI

InChI=1S/C7H8N4O2/c1-2-13-7(12)11-6(9)5(3-8)4-10-11/h4H,2,9H2,1H3

InChI Key

YTUIXXYRESZOKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C(C=N1)C#N)N

Origin of Product

United States

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